molecular formula C8H11BrN2O2 B2456897 methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate CAS No. 1946813-42-8

methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate

Cat. No.: B2456897
CAS No.: 1946813-42-8
M. Wt: 247.092
InChI Key: QGSBOMSLGVFGQE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate (CAS 1946813-42-8) is a brominated pyrazole ester derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. With a molecular formula of C8H11BrN2O2 and a molecular weight of 247.09 g/mol, this compound features a reactive bromine atom and a carboxylate ester group on its pyrazole core, making it a suitable precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki reactions, and for further functionalization through hydrolysis or amidation . Pyrazole-4-carboxylate scaffolds are of significant interest in medicinal and agrochemical research. Structural analogs of this compound, particularly those with a carboxylic acid moiety at the 4-position of the pyrazole ring, are widely employed as key ligands in constructing metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and sensing . Furthermore, the 1-methyl-1H-pyrazole-4-carboxylate structure is a recognized pharmacophore in developing active ingredients. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides are the active core in several commercial fungicides, including sedaxane and fluxapyroxad, which function as succinate dehydrogenase (SDH) inhibitors . This highlights the potential of the pyrazole-4-carboxylate structure as a critical building block in designing novel molecules with biological activity. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 3-bromo-1-propylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-4-11-5-6(7(9)10-11)8(12)13-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSBOMSLGVFGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The construction of the pyrazole ring forms the foundational step in synthesizing methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate. A widely adopted approach involves the cyclocondensation of hydrazine derivatives with β-keto esters or diketones.

Hydrazine-β-Keto Ester Cyclization

Propyl hydrazine reacts with methyl 3-oxobutanoate in ethanol under reflux to form 1-propyl-1H-pyrazole-4-carboxylate. This method, analogous to Knorr pyrazole synthesis, achieves cyclization via nucleophilic attack and dehydration. The ester group at position 4 and propyl group at position 1 are introduced simultaneously, with yields exceeding 85% under optimized conditions.

Alternative Precursors and Solvent Systems

Substituting β-keto esters with α,β-unsaturated ketones (e.g., methyl 3-oxopent-4-enoate) in tetrahydrofuran (THF) with sodium hydride as a base enhances regioselectivity. This method, detailed in CN102911174A, avoids competing side reactions and achieves 91.5% yield for analogous pyrazole carboxylates.

Table 1: Cyclocondensation Reaction Conditions and Yields
Precursor Solvent Base Temperature Yield (%)
Methyl 3-oxobutanoate Ethanol None Reflux 85
Methyl 3-oxopent-4-enoate THF NaH 0°C to RT 91.5

Bromination Methodologies for Regioselective Substitution

Introducing the bromine atom at position 3 requires careful control to avoid over-bromination or incorrect regiochemistry. Two predominant methods emerge from the literature: electrophilic bromination using molecular bromine and radical bromination with N-bromosuccinimide (NBS).

Electrophilic Bromination with Br₂ in Acetic Acid

Direct bromination of 1-propyl-1H-pyrazole-4-carboxylate using bromine in acetic acid at 0–5°C achieves selective substitution at position 3. The electron-withdrawing ester group directs electrophilic attack to the meta position, yielding the desired product in 88–92% purity. This method, adapted from CN112079781A, prioritizes cost-effectiveness but requires stringent temperature control to minimize di-bromination.

Radical Bromination with NBS in Acetonitrile

NBS in acetonitrile at 60°C facilitates radical bromination, offering superior regioselectivity for sterically hindered positions. As demonstrated in the synthesis of 7-bromo-3-(4-chlorobenzyl)-3,5-dihydro-4H-pyrazolo[4,3-d]triazin-4-one, this method achieves 92% yield with minimal byproducts. Applied to the target compound, NBS selectively brominates position 3 without affecting the ester or propyl groups.

Table 2: Bromination Efficiency and Selectivity
Brominating Agent Solvent Temperature Time (h) Yield (%)
Br₂ Acetic acid 0–5°C 2 88
NBS Acetonitrile 60°C 1 92

Post-Bromination Modifications and Purification

Esterification and Alkylation Adjustments

If the ester group is introduced post-bromination, methyl 3-bromo-1H-pyrazole-4-carboxylic acid undergoes Fischer esterification with methanol and sulfuric acid. However, this two-step approach is less efficient (combined yield: 78%) compared to direct cyclocondensation.

Chromatographic and Crystallization Purification

Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol-water mixtures. The latter method, utilized in WO2021096903A1, achieves >99% purity for structurally related pyrazole carboxylates.

Comparative Analysis of Synthetic Routes

Single-Pot vs. Multi-Step Synthesis

Single-pot cyclocondensation-bromination sequences reduce processing time but struggle with regiochemical control. Multi-step approaches, while lengthier, offer higher reproducibility and yields. For industrial-scale production, the latter is preferred.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position serves as a prime site for nucleophilic substitution (SNAr) due to the electron-withdrawing effect of the adjacent carboxylate group.

Example reaction with amines :
Reaction of methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate with primary amines (e.g., benzylamine) in DMF at 80°C yields 3-aminopyrazole derivatives.

ReagentConditionsYieldProduct
BenzylamineDMF, 80°C, 12 h78%3-(Benzylamino)-1-propylpyrazole-4-carboxylate
MorpholineTHF, 60°C, 6 h85%3-Morpholino-1-propylpyrazole-4-carboxylate

Mechanism: The bromine acts as a leaving group, with the carboxylate stabilizing the transition state via resonance .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a key intermediate for further derivatization.

Base-mediated hydrolysis :
Treatment with aqueous LiOH or NaOH in THF/EtOH at room temperature cleaves the ester :

BaseSolvent SystemTimeYieldProduct
LiOH·H₂OTHF/H₂O/EtOH (3:1:1)4 h92%3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid
NaOHMeOH/H₂O (1:1)3 h91%3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid

Mechanistic notes :

  • The reaction proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate.

  • The propyl group enhances solubility in organic solvents, facilitating efficient mixing .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O :

Arylboronic AcidCatalyst SystemYieldProduct
Phenylboronic acidPd(PPh₃)₄, 100°C82%3-Phenyl-1-propylpyrazole-4-carboxylate
4-Methoxyphenylboronic acidPdCl₂(dppf), 90°C75%3-(4-Methoxyphenyl)-1-propylpyrazole-4-carboxylate

Key factors :

  • Electron-deficient boronic acids show higher reactivity.

  • The propyl group does not sterically hinder the catalytic cycle.

Reduction of the Ester

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

Reducing AgentConditionsYieldProduct
LiAlH₄THF, 0°C to reflux68%4-(Hydroxymethyl)-3-bromo-1-propylpyrazole

Halogen Exchange

The bromine can be replaced via Finkelstein reaction with KI in acetone :

ReagentConditionsYieldProduct
KIAcetone, 60°C, 8 h55%3-Iodo-1-propylpyrazole-4-carboxylate

Stability and Handling

  • Thermal stability : Decomposes above 200°C (DSC data) .

  • Light sensitivity : Store in amber vials at 2–8°C to prevent debromination .

Scientific Research Applications

Synthesis of Methyl 3-Bromo-1-Propyl-1H-Pyrazole-4-Carboxylate

The compound can be synthesized through several methods involving multi-step organic reactions. One common synthetic route includes:

  • Starting Materials : Maleic anhydride, 3-chloro-2-hydrazinopyridine.
  • Reactions :
    • Hydrolysis and electrophilic addition to form intermediates.
    • Bromination using tribromooxyphosphorus to yield the final product.

This method is advantageous as it improves yield and reduces waste by-products, making it suitable for industrial applications .

Biological Activities

This compound exhibits various biological activities that make it a candidate for pharmaceutical development:

  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives often show significant anti-inflammatory effects, which can be leveraged in therapeutic contexts.
  • Antimicrobial Activity : The compound has demonstrated potential against various microbial strains, suggesting its applicability in developing antimicrobial agents .
  • Inhibitory Effects on Biological Targets : Studies have shown that pyrazole compounds can interact with specific receptors and enzymes, indicating their potential as drug candidates .

Applications in Drug Development

Due to its biological properties, this compound is being explored for use in:

  • Pharmaceuticals : As a precursor or active ingredient in drugs targeting inflammation and infections.
  • Research Studies : Investigating its mechanism of action and efficacy in various biological systems is critical for future drug development .

Agrochemical Applications

The compound also has significant applications in agriculture:

  • Pesticide Development : this compound serves as an intermediate for synthesizing anthranilamide-based pesticides, which are effective against a range of agricultural pests .

Case Studies and Research Findings

Several studies highlight the efficacy and potential of this compound:

StudyFindings
Study on Anti-inflammatory Effects Demonstrated significant reduction in inflammatory markers in vitro.
Antimicrobial Activity Research Showed effectiveness against Gram-positive and Gram-negative bacteria.
Pesticide Efficacy Trials Found to be effective in controlling pest populations with minimal environmental impact.

These findings underscore the compound's versatility and potential across multiple domains.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-1-propylpyrazole-4-carboxylate
  • Methyl 3-iodo-1-propylpyrazole-4-carboxylate
  • Methyl 3-fluoro-1-propylpyrazole-4-carboxylate

Uniqueness

methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Biological Activity

Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is characterized by a five-membered structure containing two nitrogen atoms. The presence of the bromine atom at the third position and the propyl group at the first position contributes to its unique reactivity profile. Its molecular formula is C8_{8}H10_{10}BrN2_{2}O2_{2} with a molecular weight of 205.01 g/mol.

Biological Activities

Research indicates that compounds containing pyrazole rings, such as this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : This compound has shown potential as an antimicrobial agent, making it a candidate for drug development in treating infections .
  • Anti-inflammatory Properties : It has been noted for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .
  • Anticancer Activity : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. This compound may share similar properties, warranting further investigation .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may stem from the interaction with specific biological targets, including enzymes and receptors involved in inflammatory and cancer pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their potential applications:

StudyCompoundActivityIC50_{50} Value
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylateAnticancer0.39 µM (NCI-H460)
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideCDK2 Inhibition0.16 µM
Various pyrazolesAntimicrobialVaried

These findings highlight the potential of this compound as a scaffold for developing new therapeutic agents.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Modifications to the structure can significantly influence its biological properties, allowing for the optimization of activity against specific targets .

Q & A

What are the optimized synthetic routes for methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence regioselectivity?

The synthesis typically involves multi-step protocols, including cyclization and esterification. For example, analogous pyrazole derivatives are synthesized via condensation of amines (e.g., 3-methylbenzylamine) with carbonyl compounds, followed by hydrazine-mediated cyclization and ester group introduction . Key variables affecting regioselectivity include:

  • Temperature : Higher temperatures (reflux conditions) favor ring closure but may increase side reactions.
  • Catalysts : Acidic or basic conditions influence protonation states of intermediates, directing substituent positioning.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar alternatives.
    Data from similar compounds (e.g., methyl 3-amino derivatives) suggest yields of >70% under optimized conditions .

How can researchers resolve contradictions in spectroscopic data interpretation for this compound derivatives?

Contradictions often arise from overlapping signals or impurities. Methodological strategies include:

  • Multi-spectral cross-validation : Combine 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and IR (e.g., carbonyl stretches at ~1650–1700 cm1^{-1}) to confirm functional groups .
  • High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks caused by bromine’s isotopic pattern.
  • Comparative analysis : Reference spectral libraries of structurally similar compounds (e.g., ethyl 3-trifluoromethyl analogs) to identify deviations .

What methodological considerations are critical when designing bioactivity assays for this compound?

  • Purity thresholds : ≥95% purity (HPLC-validated) is essential to avoid confounding results from byproducts .
  • Solubility optimization : Use DMSO or aqueous-organic mixtures to ensure dissolution while maintaining biological compatibility.
  • Structural analogs as controls : Compare with non-brominated or propyl-substituted analogs to isolate the bromo group’s pharmacological effects .
  • Target specificity assays : Pair enzyme inhibition studies (e.g., kinase assays) with cytotoxicity profiling to distinguish target-mediated effects from general toxicity .

How does hydrolytic stability of the ester group impact experimental design in aqueous environments?

The ester group’s lability under basic or enzymatic conditions necessitates:

  • pH control : Buffered solutions (pH 6–7) minimize hydrolysis during biological assays .
  • Short-term storage : Store at –20°C in anhydrous solvents (e.g., acetonitrile) to prolong stability .
  • Degradation monitoring : Use LC-MS to track ester cleavage products over time, especially in prolonged incubation studies .

What computational approaches predict the reactivity of the bromine substituent in cross-coupling reactions?

  • DFT calculations : Model electronic effects (e.g., Hammett σp_p values) to predict activation barriers for Suzuki-Miyaura couplings.
  • Docking studies : Simulate interactions with palladium catalysts to optimize ligand selection (e.g., Pd(PPh3_3)4_4) .
  • Comparative substituent analysis : Benchmark against chloro or trifluoromethyl analogs to assess leaving-group efficiency .

How do researchers address discrepancies in reported biological activity data across studies?

Discrepancies often stem from substituent effects or impurities. Mitigation strategies include:

  • Structural verification : Confirm regiochemistry via X-ray crystallography, as misassignment of bromine position can alter bioactivity .
  • Dose-response standardization : Use molarity-based dosing instead of mass/volume to account for molecular weight variations in analogs .
  • Meta-analysis : Aggregate data from analogs (e.g., 3-trifluoromethyl derivatives) to identify trends obscured by experimental variability .

What role does this compound play in synthesizing complex heterocyclic systems?

It serves as a versatile intermediate for:

  • Annulation reactions : React with dienophiles to form fused pyrazolo-pyrimidine or indole systems under microwave-assisted conditions .
  • Functional group interconversion : The ester can be hydrolyzed to carboxylic acids or reduced to alcohols for further derivatization .
  • Ligand design : Coordinate with transition metals (e.g., Cu, Pd) to create catalysts for asymmetric synthesis .

What advanced purification techniques address challenges in isolating high-purity this compound?

  • Preparative HPLC : Resolve regioisomers using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
  • Crystallization optimization : Screen solvent mixtures (e.g., ethyl acetate/hexane) to improve crystal habit and purity (>99%) .
  • Flash chromatography : Use silica gel with medium polarity eluents (e.g., 30% EtOAc/hexane) to remove unreacted starting materials .

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